2-(3-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]quinoline-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoline core, a bromophenyl group, and a dimethoxyphenyl ethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the bromophenyl group and the dimethoxyphenyl ethyl side chain. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]quinoline-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens, alkylating agents, and acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds.
Scientific Research Applications
2-(3-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]quinoline-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, affecting transcription and replication processes. The bromophenyl and dimethoxyphenyl groups may enhance binding affinity and selectivity towards certain enzymes or receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)acrylonitrile
- 2-(2-bromophenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-isopropylpentanenitrile hydrochloride
Uniqueness
2-(3-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]quinoline-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its quinoline core, in particular, is a versatile scaffold that can be modified to enhance its properties for specific applications.
Properties
Molecular Formula |
C26H23BrN2O3 |
---|---|
Molecular Weight |
491.4 g/mol |
IUPAC Name |
2-(3-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C26H23BrN2O3/c1-31-24-11-10-17(14-25(24)32-2)12-13-28-26(30)21-16-23(18-6-5-7-19(27)15-18)29-22-9-4-3-8-20(21)22/h3-11,14-16H,12-13H2,1-2H3,(H,28,30) |
InChI Key |
NGTYLXHPWGZVRD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.